[1,2,4]Triazolo[1,5-a]pyrimidine
Overview
Description
Synthesis Analysis
The synthesis of [1,2,4]Triazolo[1,5-a]pyrimidine has been reported in various studies. For instance, a novel series of [1,2,4]triazolo[1,5-a]pyrimidine-based compounds were synthesized and tested for their anti-proliferation efficacy against the gastric cancer cell line MGC-803 . Another study reported the design, synthesis, and biochemical characterization of [1,2,4]triazolo[1,5-a]pyrimidine derivatives as new LSD1 inhibitors .Molecular Structure Analysis
The molecular structure of [1,2,4]Triazolo[1,5-a]pyrimidine is quite versatile, which allows it to be used in various applications beyond isosteric replacement strategies . The TP heterocycle is isoelectronic with that of purines, making it a potential surrogate of the purine ring .Chemical Reactions Analysis
The chemical reactions involving [1,2,4]Triazolo[1,5-a]pyrimidine have been explored in several studies. For instance, a series of 1,2,4-triazolo[1,5-a]pyrimidine derivatives were designed, synthesized, and screened for their antibacterial and antifungal activities .Scientific Research Applications
Anticancer Applications
[1,2,4]Triazolo[1,5-a]pyrimidine derivatives have been extensively studied for their anticancer properties. A series of these compounds were synthesized and evaluated against gastric cancer cells MGC-803, showing significant antiproliferative activities. Notably, compound H12 was found to be highly effective, with IC50 values more potent than the positive control drug 5-Fu. This compound also inhibited the growth and colony formation of MGC-803 cells by suppressing the ERK signaling pathway .
Cardiovascular Disease Treatment
The fatty acid-binding proteins (FABPs), specifically FABP4 and FABP5, are recognized as potential therapeutic targets for disorders such as dyslipidemia, coronary heart disease, and diabetes. [1,2,4]Triazolo[1,5-a]pyrimidine derivatives have been identified as potential inhibitors of these proteins, offering a promising avenue for the treatment of these cardiovascular diseases .
Antiviral and Antitumor Agents
Due to their structural similarities to nucleic bases, [1,2,4]Triazolo[1,5-a]pyrimidine derivatives may act as metabolites, which can be useful as antiviral and antitumor agents. These compounds have shown remarkable cytotoxic activity against various carcinoma cells, including colon, breast, and lung cancer .
Mechanism of Action
Target of Action
The [1,2,4]Triazolo[1,5-a]pyrimidines (TPs) are known to target a variety of proteins and enzymes. They have been reported to exhibit significant activities against a panel of cancer cell lines by acting on different targets such as tubulin , LSD1 , and CDK2 . In the agricultural sector, some synthetic [1,2,4]Triazolo[1,5-a]pyrimidines have shown significant herbicidal activities by inhibiting the enzyme acetolactate synthase (AHAS) .
Mode of Action
The [1,2,4]Triazolo[1,5-a]pyrimidines interact with their targets in various ways. For instance, in the case of cancer cells, they inhibit the growth of cells by interacting with tubulin . In agriculture, they exert their regulatory activities on plant growth as inhibitors of the enzyme AHAS .
Biochemical Pathways
The [1,2,4]Triazolo[1,5-a]pyrimidines affect various biochemical pathways. For instance, some derivatives have been reported to suppress the ERK signaling pathway, resulting in decreased phosphorylation levels of ERK1/2, c-Raf, MEK1/2, and AKT .
Pharmacokinetics
The design and synthesis of these compounds often involve strategies to optimize their pharmacokinetic profiles .
Result of Action
The [1,2,4]Triazolo[1,5-a]pyrimidines have been reported to exhibit a variety of biological activities. For instance, they have shown potent antitumor activities . They can also inhibit the growth and colony formation of certain cancer cells . In agriculture, they have shown significant herbicidal activities .
Action Environment
The action of [1,2,4]Triazolo[1,5-a]pyrimidines can be influenced by various environmental factors. For instance, the synthesis of these compounds can be catalyzed by Schiff base zinc (II) complex supported on magnetite nanoparticles under mild conditions . .
Future Directions
The future directions for [1,2,4]Triazolo[1,5-a]pyrimidine research are promising. Its wide range of pharmacological activities and versatility make it a valuable scaffold in drug design . Future research could focus on exploring its potential in other therapeutic areas and optimizing its properties for specific applications .
properties
IUPAC Name |
[1,2,4]triazolo[1,5-a]pyrimidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4N4/c1-2-6-5-7-4-8-9(5)3-1/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SRNKZYRMFBGSGE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C(=NC=N2)N=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50181914 | |
Record name | (1,2,4)Triazolo(1,5-a)pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50181914 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
120.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
[1,2,4]Triazolo[1,5-a]pyrimidine | |
CAS RN |
275-02-5 | |
Record name | [1,2,4]Triazolo[1,5-a]pyrimidine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=275-02-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (1,2,4)Triazolo(1,5-a)pyrimidine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000275025 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (1,2,4)Triazolo(1,5-a)pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50181914 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,2,4-Triazolo[1,5-a]pyrimidine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the basic structure of [, , ]triazolo[1,5-a]pyrimidine?
A1: [, , ]Triazolo[1,5-a]pyrimidine is a bicyclic heterocyclic system consisting of a pyrimidine ring fused to a 1,2,4-triazole ring.
Q2: Can you provide details about the molecular formula and weight of a specific [, , ]triazolo[1,5-a]pyrimidine derivative?
A2: The molecular formula and weight vary depending on the substituents on the core structure. For instance, the complex cis-[PtCl2(Hmtpo-N3)2].2H2O, where Hmtpo represents 4,7-dihydro-5-methyl-7-oxo[1,2,4]triazolo[1,5-a]pyrimidine, has been synthesized and characterized. []
Q3: How are [, , ]triazolo[1,5-a]pyrimidine derivatives typically characterized using spectroscopic techniques?
A3: Researchers commonly employ a combination of spectroscopic techniques, including 1H and 13C NMR, IR, and MS, to confirm the structures of newly synthesized [, , ]triazolo[1,5-a]pyrimidine derivatives. [, , , , , , , , , , , , , , , , , , , , , , , , ]
Q4: What are some common synthetic approaches for preparing [, , ]triazolo[1,5-a]pyrimidine derivatives?
A4: Several efficient synthetic methods have been developed, including:
- Cyclocondensation: Reacting readily available precursors like 6-acetyl-4,7-dihydro-5-methyl-7-phenyl[1,2,4]triazolo[1,5-a]pyrimidine with hydroxylamine or hydrazine yields various derivatives. []
- One-Step Synthesis: Reacting 3,5-diamino-1,2,4-triazole with substituted 1-aryl-1,3-butanediones or 1-aryl-2-buten-1-ones offers a regioselective approach to prepare specific derivatives. []
- Multicomponent Reactions: Employing multicomponent reactions involving aldehydes, 3-amino-1,2,4-triazole, and suitable dicarbonyl compounds like β-diketones provides access to diverse [, , ]triazolo[1,5-a]pyrimidine libraries. [, , , , , , ]
Q5: How does the choice of reaction conditions affect the regioselectivity in the synthesis of [, , ]triazolo[1,5-a]pyrimidines?
A5: The regioselectivity can be controlled by adjusting the reaction conditions. For example, reactions using β-alkoxyvinyl trichloromethyl ketones under acidic conditions yield 7-(trichloromethyl)-[1,2,4]triazolo[1,5-a]pyrimidines, whereas basic conditions lead to [, , ]triazolo[1,5-a]pyrimidin-5/7(1H)-ones. []
Q6: Can you provide an example where a specific catalyst significantly impacts the synthesis of [, , ]triazolo[1,5-a]pyrimidines?
A6: Thiamine hydrochloride (VB1) has been successfully used as an efficient catalyst for the one-pot synthesis of [, , ]triazolo[1,5-a]pyrimidine derivatives in an aqueous medium. []
Q7: What are the key biological activities associated with [, , ]triazolo[1,5-a]pyrimidine derivatives?
A7: [, , ]Triazolo[1,5-a]pyrimidine derivatives exhibit a wide range of biological activities, including:
- Anticancer Activity: These compounds have shown promising anticancer activity against various cancer cell lines, including gastric cancer cells, through mechanisms like the suppression of the ERK signaling pathway. [, , ]
- Anti-Plasmodium Activity: Specific derivatives, particularly those containing a trifluoromethyl group at the 2-position, have demonstrated potent in vitro activity against Plasmodium falciparum, suggesting their potential as antimalarial agents. []
- Fungicidal Activity: Certain [, , ]triazolo[1,5-a]pyrimidine derivatives, particularly those with specific substituents like fluorine at the 6-position and a secondary amine at the 8-position, possess excellent fungicidal activity against economically important plant pathogens. []
Q8: How does the structure of [, , ]triazolo[1,5-a]pyrimidine influence its biological activity?
A8: Substituents at different positions on the [, , ]triazolo[1,5-a]pyrimidine core significantly influence its biological activity:
- Anticancer activity: Introducing indole moieties enhances activity against gastric cancer cells. []
- Anti-Plasmodium activity: The presence of a trifluoromethyl group at the 2-position and various amines at the 7-position enhances the activity. []
- Fungicidal activity: A fluorine substituent in position 6 and a secondary amine in position 8 of pyrido[2,3-b]pyrazines (analogues of [, , ]triazolo[1,5-a]pyrimidines) improve activity against plant pathogens. []
Q9: How is computational chemistry employed in the study of [, , ]triazolo[1,5-a]pyrimidine derivatives?
A9: Computational approaches, including molecular docking simulations and free-energy perturbation (FEP) calculations, are valuable tools in [, , ]triazolo[1,5-a]pyrimidine research:
- Molecular Docking: This technique helps predict the binding modes and affinities of these compounds to their biological targets, such as P. falciparum dihydroorotate dehydrogenase (PfDHODH). []
- FEP Calculations: These calculations assist in prioritizing the synthesis of promising [, , ]triazolo[1,5-a]pyrimidine derivatives by predicting their binding affinities to target proteins, such as phosphodiesterase 2A (PDE2A). []
Q10: How can quantitative structure-activity relationship (QSAR) models be used in the development of [, , ]triazolo[1,5-a]pyrimidine-based drugs?
A10: QSAR models, correlating chemical structure with biological activity, provide insights into the structural features crucial for activity. This information is essential for optimizing existing compounds and designing new, more potent and selective derivatives. []
Q11: What are the potential challenges and future directions in the research of [, , ]triazolo[1,5-a]pyrimidine derivatives?
A11: Future research on [, , ]triazolo[1,5-a]pyrimidine derivatives may focus on:
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